2-chloro-L-phenylalanine hydrochloride

Descripción general

Descripción

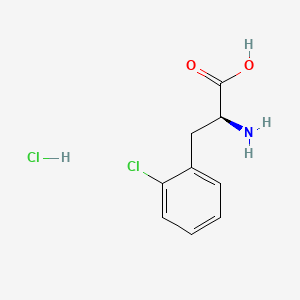

2-chloro-L-phenylalanine hydrochloride is a useful research compound. Its molecular formula is C9H11Cl2NO2 and its molecular weight is 236.092. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of (S)-2-Amino-3-(2-chlorophenyl)propanoic acid hydrochloride is the liver glutathione etherase . This enzyme plays a crucial role in the metabolism of glutathione, a potent antioxidant that protects cells from damage by reactive oxygen species.

Mode of Action

(S)-2-Amino-3-(2-chlorophenyl)propanoic acid hydrochloride acts as a competitive inhibitor of liver glutathione etherase . It competes with the substrate (L-glutamic acid) for the active site of the enzyme, thereby reducing the enzyme’s activity .

Biochemical Pathways

By inhibiting liver glutathione etherase, (S)-2-Amino-3-(2-chlorophenyl)propanoic acid hydrochloride disrupts the glutathione metabolic pathway . This can lead to an accumulation of glutathione and a decrease in the production of its metabolites, potentially affecting various cellular processes that depend on these metabolites.

Pharmacokinetics

The compound exhibits high gastrointestinal absorption and is permeable to the blood-brain barrier . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests it has good membrane permeability . These properties contribute to the compound’s bioavailability.

Action Environment

The action of (S)-2-Amino-3-(2-chlorophenyl)propanoic acid hydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution. Additionally, the presence of other substances that are substrates or inhibitors of liver glutathione etherase could affect the compound’s efficacy. The compound should be stored under normal temperature in a sealed environment .

Actividad Biológica

2-Chloro-L-phenylalanine hydrochloride (2-Cl-Phe) is a synthetic derivative of the amino acid phenylalanine, characterized by the substitution of a chlorine atom at the 2-position of its aromatic side chain. This modification not only alters its chemical properties but also enhances its biological activity, making it a valuable compound in biochemical research and therapeutic applications. This article explores the biological activities, mechanisms of action, and potential applications of 2-Cl-Phe, supported by case studies and research findings.

This compound has the molecular formula and is often used in peptide synthesis due to its ability to introduce specific modifications into peptide chains. The presence of the chlorine atom can influence various biological interactions, potentially enhancing or altering the activity of peptides synthesized with this amino acid.

Antifungal Activity

Research has demonstrated that 2-chloro-N-phenylacetamide, a related compound, exhibits significant antifungal activity against strains of Aspergillus flavus. The minimum inhibitory concentration (MIC) for this compound ranged between 16 and 256 µg/mL, indicating its potential as an antifungal agent. The mechanism of action involves binding to key enzymes such as C-14-α-demethylase and squalene epoxidase, which are crucial for fungal cell wall synthesis and membrane integrity .

Metabolic Profiling

A study utilizing ultra-high performance liquid chromatography (UHPLC) highlighted the role of 2-Cl-Phe in metabolic profiling. In experiments involving rats infected with Clonorchis sinensis, 2-Cl-Phe was employed as an internal standard to quantify amino acid metabolism. The results indicated significant perturbations in metabolic pathways related to phenylalanine, tyrosine, and tryptophan biosynthesis .

Peptide Synthesis and Modification

The incorporation of 2-Cl-Phe into peptides during solid-phase peptide synthesis (SPPS) allows researchers to explore how structural modifications affect biological activity. Studies have shown that peptides containing 2-Cl-Phe display altered binding affinities and enzymatic activities compared to their unmodified counterparts. This property is particularly useful for developing novel therapeutics with enhanced efficacy.

Case Study 1: Antifungal Mechanism

In a study investigating the antifungal properties of related compounds, researchers found that molecular docking simulations indicated strong interactions between 2-chloro derivatives and fungal enzymes. These interactions were characterized by hydrogen bonds and steric effects, suggesting a potential pathway for drug development against resistant fungal strains .

Case Study 2: Metabolic Disruption in Clonorchiasis

Another study focused on the metabolic changes in rat spleens due to Clonorchis sinensis infection. The use of 2-Cl-Phe as an internal standard allowed for precise quantification of differential metabolites, revealing significant alterations in amino acid metabolism pathways associated with disease progression .

Comparative Analysis

The following table summarizes key compounds related to 2-Chloro-L-phenylalanine and their unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Fmoc-3-chloro-L-phenylalanine | Chlorine at the 3-position | Different steric effects due to chlorine position |

| Fmoc-L-phenylalanine | No chlorine substituent | Baseline for comparing effects of chlorination |

| Fmoc-4-chloro-L-phenylalanine | Chlorine at the 4-position | Potentially different receptor interaction profiles |

Aplicaciones Científicas De Investigación

Enzyme Inhibition

2-Chloro-L-phenylalanine hydrochloride has been studied for its role as an inhibitor of certain enzymes, particularly those involved in amino acid metabolism. Research indicates that it can inhibit phenylalanine ammonia-lyase (PAL), which is critical in the biosynthesis of phenolic compounds. This inhibition can be leveraged to study metabolic pathways and develop strategies for controlling plant growth and secondary metabolite production .

Quorum Sensing Inhibition

Recent studies have highlighted the potential of phenylalanine derivatives, including this compound, as quorum sensing inhibitors. These compounds can disrupt communication among bacterial populations, which is crucial for biofilm formation and virulence factor expression. The compound has demonstrated significant activity against quorum sensing in pathogenic bacteria, making it a candidate for developing novel antimicrobial agents .

Drug Development

The compound's structural similarity to natural amino acids allows it to serve as a scaffold for designing new drugs targeting various diseases, including cancer. It has been investigated for its potential as a therapeutic agent in inhibiting protein arginine methyltransferase 5 (PRMT5), an enzyme implicated in several cancers. Studies suggest that derivatives of this compound exhibit promising activity against PRMT5, contributing to the development of targeted cancer therapies .

Biocatalysis

In biocatalytic processes, this compound has been utilized to enhance the efficiency of biotransformations involving engineered enzymes. These processes are essential for producing enantiomerically pure compounds, which are crucial in pharmaceutical applications. The compound's ability to act as a substrate or inhibitor can significantly affect the yield and selectivity of biocatalytic reactions .

Table 1: Summary of Biological Activities

Table 2: Case Studies on Applications

Propiedades

IUPAC Name |

(2S)-2-amino-3-(2-chlorophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2.ClH/c10-7-4-2-1-3-6(7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVNKKKRAFSXTH-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679924 | |

| Record name | 2-Chloro-L-phenylalanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185030-83-5 | |

| Record name | 2-Chloro-L-phenylalanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.